- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

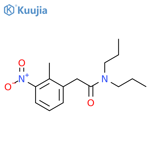

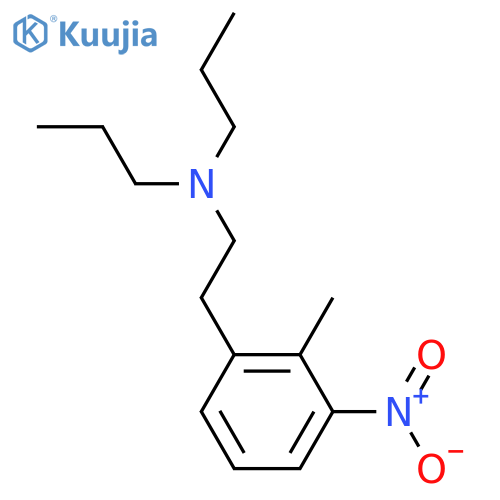

Cas no 91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine)

91374-23-1 structure

Produktname:N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine

CAS-Nr.:91374-23-1

MF:C15H24N2O2

MW:264.363264083862

MDL:MFCD09751331

CID:61506

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine

- (R)-(+)-9-(2-Hydroxypropyl)adenine

- BENZENEETHANAMINE, 2-METHYL-3-NITRO-N,N-DIPROPYL

- N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine

- N,N-Dipropyl-2-methyl-3-nitrophenylethanamine

- N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine

- 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine (ACI)

-

- MDL: MFCD09751331

- Inchi: 1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3

- InChI-Schlüssel: YTNVHUSMDIAWLT-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C(C)=C(CCN(CCC)CCC)C=CC=1)=O

Berechnete Eigenschaften

- Genaue Masse: 264.18400

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 19

- Anzahl drehbarer Bindungen: 8

- Komplexität: 259

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- XLogP3: nichts

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Dichte: 1.029

- Siedepunkt: 373.812°C at 760 mmHg

- Flammpunkt: 179.9°C

- Brechungsindex: 1.525

- PSA: 49.06000

- LogP: 4.09090

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302;H315;H319;H335

- Warnhinweis: P261;P305+P351+P338

- Lagerzustand:2-8 °C

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Zolldaten

- HS-CODE:2921199090

- Zolldaten:

China Zollkodex:

2921199090Übersicht:

2921199090 Andere acyclische Monoamine und ihre Derivate und Salze.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2921199090 andere acyclische Monoamine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D961633-25g |

N,N-Dipropyl-2-methyl-3-nitrophenylethanamine |

91374-23-1 | 97% | 25g |

$800 | 2024-06-05 | |

| TRC | D492790-10g |

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |

91374-23-1 | 10g |

$500.00 | 2023-05-18 | ||

| TRC | D492790-2.5g |

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |

91374-23-1 | 2.5g |

$ 161.00 | 2023-09-07 | ||

| AstaTech | 60184-1/G |

N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |

91374-23-1 | 96% | 1g |

$52 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270655-25g |

N-(1-(2-Methyl-3-nitrophenyl)ethyl)-N-propylpropan-1-amine |

91374-23-1 | 98% | 25g |

¥3960.00 | 2024-04-25 | |

| A2B Chem LLC | AC94798-1g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |

91374-23-1 | 1g |

$580.00 | 2024-07-18 | ||

| A2B Chem LLC | AC94798-5g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |

91374-23-1 | 5g |

$2127.00 | 2024-07-18 | ||

| eNovation Chemicals LLC | D518574-5g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |

91374-23-1 | 97% | 5g |

$282 | 2025-02-19 | |

| eNovation Chemicals LLC | D518574-5g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |

91374-23-1 | 97% | 5g |

$282 | 2025-02-27 | |

| eNovation Chemicals LLC | D518574-25g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |

91374-23-1 | 97% | 25g |

$990 | 2025-02-27 |

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Thionyl chloride

2.2 -

2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: Thionyl chloride

2.2 -

2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Iodine , Sodium borohydride

2.1 Reagents: Hydrogen bromide

3.1 -

4.1 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Thionyl chloride

5.2 -

5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: Hydrogen bromide

3.1 -

4.1 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Thionyl chloride

5.2 -

5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referenz

- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Pyridine

2.1 Solvents: Ethanol , Water

3.1 Reagents: Acetic acid , Toluene Solvents: Water

4.1 Reagents: Thionyl chloride

5.1 Reagents: Borane Solvents: Tetrahydrofuran

2.1 Solvents: Ethanol , Water

3.1 Reagents: Acetic acid , Toluene Solvents: Water

4.1 Reagents: Thionyl chloride

5.1 Reagents: Borane Solvents: Tetrahydrofuran

Referenz

- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Toluene Solvents: Water

2.1 Reagents: Thionyl chloride

3.1 Reagents: Borane Solvents: Tetrahydrofuran

2.1 Reagents: Thionyl chloride

3.1 Reagents: Borane Solvents: Tetrahydrofuran

Referenz

- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride

1.2 -

1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

1.2 -

1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referenz

- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referenz

- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride

2.1 Reagents: Borane Solvents: Tetrahydrofuran

2.1 Reagents: Borane Solvents: Tetrahydrofuran

Referenz

- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Ethanol , Water

2.1 Reagents: Acetic acid , Toluene Solvents: Water

3.1 Reagents: Thionyl chloride

4.1 Reagents: Borane Solvents: Tetrahydrofuran

2.1 Reagents: Acetic acid , Toluene Solvents: Water

3.1 Reagents: Thionyl chloride

4.1 Reagents: Borane Solvents: Tetrahydrofuran

Referenz

- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux

Referenz

- Synthesis of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (ropinirole hydrochloride), Zhongguo Yiyao Gongye Zazhi, 2007, 38(1), 7-8

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride

1.2 Reagents: Sodium carbonate Solvents: Toluene , Water

2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

1.2 Reagents: Sodium carbonate Solvents: Toluene , Water

2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referenz

- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 -

2.1 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Thionyl chloride

3.2 -

3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Thionyl chloride

3.2 -

3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referenz

- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen bromide

2.1 -

3.1 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Thionyl chloride

4.2 -

4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 -

3.1 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Thionyl chloride

4.2 -

4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referenz

- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Raw materials

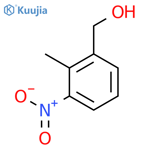

- 2-Methyl-3-nitrobenzyl alcohol

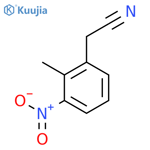

- 2-(2-methyl-3-nitrophenyl)acetonitrile

- 2-(3-Nitrophenyl)-N,N-dipropylpropanamide

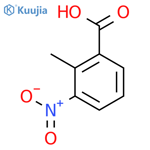

- 2-(2-methyl-3-nitrophenyl)acetic acid

- 3-Nitro-2-methyl-benzylbromide

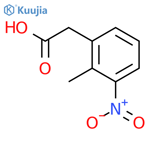

- 2-Methyl-3-nitrobenzoic acid

- 2-Methyl-3-nitrobenzyl chloride

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preparation Products

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Verwandte Literatur

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine) Verwandte Produkte

- 32338-22-0(2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1251376-63-2(2-(3-Cyanophenyl)-3-methylbutanoic acid)

- 2171967-31-8(4-cyclopropyl-1,9-dioxa-5-azaspiro5.5undecane)

- 219664-14-9(N1-Benzyl-2-fluoro-1,4-benzenediamine)

- 1548553-27-0(3-(4-amino-3,5-diethyl-1H-pyrazol-1-yl)propane-1,2-diol)

- 1806862-18-9(2-Bromo-3-(difluoromethyl)-4-methylpyridine-6-acetonitrile)

- 735335-61-2(ethyl 2-(3-{(3-fluorophenyl)carbamoylmethyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate)

- 1260826-80-9(2-(bromomethyl)pyrazine hydrochloride)

- 1805030-11-8(3-Amino-4-(difluoromethyl)-5-nitropyridine)

- 2228710-00-5(tert-butyl N-{2-amino-2-4-(propan-2-yl)cyclohexylethyl}carbamate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung